molecular formula C7H13NO2 B13167770 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one

1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one

Cat. No.: B13167770
M. Wt: 143.18 g/mol
InChI Key: RQBUUJPDSHWQKO-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is characterized by the presence of an oxolane ring substituted with an aminomethyl group and an ethanone moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one typically involves the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid, which is first converted to its corresponding ester. This ester is then aminomethylated using formaldehyde and ammonium chloride in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The oxolane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Hydroxymethyl)oxolan-2-yl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    1-[5-(Methyl)oxolan-2-yl]ethan-1-one: Contains a methyl group instead of an aminomethyl group.

    1-[5-(Ethyl)oxolan-2-yl]ethan-1-one: Features an ethyl group in place of the aminomethyl group.

Uniqueness

1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from its analogs .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-[5-(aminomethyl)oxolan-2-yl]ethanone

InChI

InChI=1S/C7H13NO2/c1-5(9)7-3-2-6(4-8)10-7/h6-7H,2-4,8H2,1H3

InChI Key

RQBUUJPDSHWQKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(O1)CN

Origin of Product

United States

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